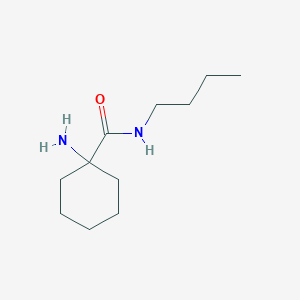

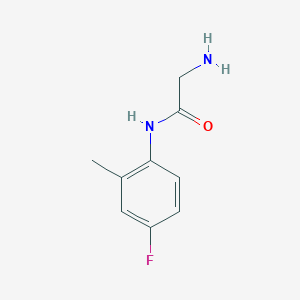

![molecular formula C12H15F3N2O2 B3198676 tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate CAS No. 1016506-18-5](/img/structure/B3198676.png)

tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate

概要

説明

“tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate” is a chemical compound with the CAS Number: 1016506-18-5 . It has a molecular weight of 276.26 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

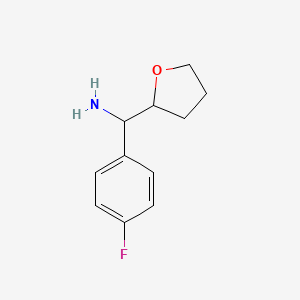

The molecular structure of “tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate” consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a phenyl ring. The phenyl ring is substituted with an amino group and a trifluoromethyl group .Physical And Chemical Properties Analysis

“tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate” is a powder that is stored at room temperature . It has a molecular weight of 276.26 .科学的研究の応用

Alzheimer’s Disease Research

Tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate has shown promise as both a β-secretase inhibitor and an acetylcholinesterase inhibitor. In vitro studies suggest that it can prevent amyloid beta peptide (Aβ) aggregation and fibril formation from Aβ 1-42 . These properties make it a potential candidate for Alzheimer’s disease drug development.

Medicinal Chemistry

The compound’s unique structure and trifluoromethyl group offer opportunities for designing novel drugs. Researchers explore its derivatives for various therapeutic targets, including enzyme inhibition, receptor modulation, and anti-inflammatory effects. Its synthesis can serve as a starting point for drug discovery .

Palladium-Catalyzed Reactions

Tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate plays a role in the synthesis of N-Boc-protected anilines using palladium-catalyzed reactions. These anilines are valuable intermediates in organic synthesis .

Pyrrole Synthesis

Researchers have utilized this compound in the synthesis of tetrasubstituted pyrroles. By functionalizing the pyrrole ring with ester or ketone groups at the C-3 position, they can create diverse pyrrole derivatives for further investigations .

Diabetes and Glucose Regulation

Although not directly studied, the trifluoromethyl group in tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate could potentially influence glucose metabolism. Researchers might explore its effects on insulin sensitivity or glucose transporters .

Agrochemicals and Crop Protection

Given its unique structure, researchers may investigate whether this compound or its derivatives have any pesticidal or herbicidal properties. The trifluoromethyl group could enhance bioactivity against pests or weeds .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-4-5-9(16)8(6-7)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKZULVOXVVIHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

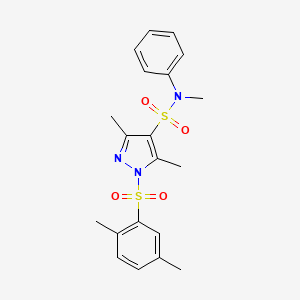

![1-{3-[(dimethylamino)sulfonyl]benzoyl}-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3198594.png)

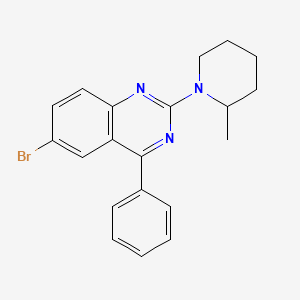

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-fluoro-](/img/structure/B3198615.png)

![tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3198631.png)

![2-[(2-Bromoethoxy)methyl]oxolane](/img/structure/B3198639.png)

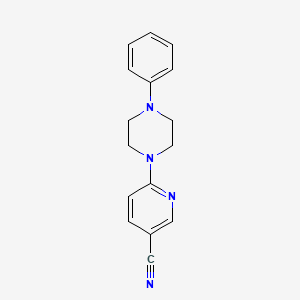

![N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B3198649.png)